molecular formula C9H7F3O B8248962 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one

1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one

Cat. No.: B8248962
M. Wt: 188.15 g/mol
InChI Key: KWHXTYAUYFWHIK-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one is an organic compound characterized by the presence of difluoromethyl and fluorophenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of a fluorophenyl ethanone precursor using difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and specificity towards target proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(difluoromethyl)-5-fluorophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-5(13)8-4-6(10)2-3-7(8)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHXTYAUYFWHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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